N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
Properties
IUPAC Name |
N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2S/c22-18(19(10-3-4-11-19)17-8-5-13-24-17)21-14-20(23)12-9-15-6-1-2-7-16(15)20/h1-2,5-8,13,23H,3-4,9-12,14H2,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMBRFBVALYNLIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3(CCC4=CC=CC=C43)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indenyl core. The cyclopentanecarboxamide moiety can be introduced using aminocarbonylation reactions.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Production of reduced derivatives such as alcohols.
Substitution: Introduction of different alkyl or aryl groups.
Scientific Research Applications
This compound has shown potential in various scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.
Industry: Its unique structure may find applications in material science and other industrial processes.
Mechanism of Action
The exact mechanism by which this compound exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving binding to receptors or enzymes. Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Fentanyl-Related Carboxamides
Cyclopentyl Fentanyl (N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-cyclopentanecarboxamide) shares the cyclopentanecarboxamide group but incorporates a piperidine-phenethyl pharmacophore typical of opioid analogs. In contrast, the target compound lacks the piperidine moiety, reducing likelihood of µ-opioid receptor affinity.
Antiviral Carboxamides with Thiophene Linkers
Compound 32 from , (R)-5-(Azetidin-3-ylamino)-N-(1-(3-(5-(cyclopentanecarboxamidomethyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide, shares the cyclopentanecarboxamidomethyl-thiophen-2-yl motif. notes such derivatives exhibit antiviral activity against SARS-CoV-2 PLpro, suggesting the thiophene-carboxamide scaffold may have broad therapeutic relevance .
Indane/Cyclopentane Hybrids
N-cyclo-pentyl-N-(3-oxo-2,3-dihydro-1H-inden-1-yl) acetamide () shares an indane-carboxamide structure but uses a keto group instead of a hydroxy substituent. The hydroxy group in the target compound may enhance water solubility and metabolic stability via glucuronidation pathways .
Aromatic Carboxamides with Halogen Substituents
1-Phenyl-N-[2-(trifluoromethyl)phenyl]cyclopentane-1-carboxamide () replaces the thiophene and indane groups with phenyl and trifluoromethylphenyl rings.
Data Table: Structural and Functional Comparison
Research Implications and Gaps
- Structural Advantages : The hydroxyindane group may improve solubility compared to purely aromatic analogs (e.g., fentanyl derivatives).
- Synthetic Challenges : Steric hindrance from the indane and cyclopentane rings could complicate coupling reactions, necessitating optimized catalysts (e.g., Pd-mediated cross-coupling as in ).
- Biological Data: No direct activity data for the target compound exists in the evidence, but related carboxamides show antiviral and opioid effects, suggesting avenues for in vitro testing.
Biological Activity
N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a synthetic organic compound notable for its complex structure and potential pharmacological applications. The compound features an indene moiety linked to a thiophene ring, which is known to contribute to various biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is C18H21NOS, with a molecular weight of 301.43 g/mol. The presence of functional groups such as hydroxyl (-OH), amide (-CONH), and thiophene significantly influences its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C18H21NOS |
| Molecular Weight | 301.43 g/mol |
| Functional Groups | Hydroxyl, Amide |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to its interaction with various biological targets. The indene structure is known for its ability to bind to receptors and enzymes, potentially modulating their activity. The thiophene ring may enhance the lipophilicity of the compound, facilitating cellular uptake and interaction with membrane-bound targets.
Key Mechanisms
- Receptor Modulation : The compound may act as an agonist or antagonist at specific receptor sites, influencing signal transduction pathways.
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, leading to altered physiological responses.
- Antioxidant Activity : The hydroxyl group can contribute to the scavenging of free radicals, providing protective effects against oxidative stress.
Pharmacological Effects
Research into the pharmacological effects of this compound has indicated several potential therapeutic applications:
1. Anti-inflammatory Activity
Studies have suggested that this compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This effect could be beneficial in treating conditions such as arthritis and other inflammatory diseases.
2. Anticancer Potential
Preliminary studies indicate that the compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth in animal models.
3. Neuroprotective Effects
The antioxidant properties of the compound suggest a potential role in neuroprotection, which could be relevant for neurodegenerative diseases like Alzheimer's and Parkinson's.
Case Studies
Several studies have investigated the biological activity of compounds structurally related to this compound:
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry explored derivatives of indene compounds and their anti-inflammatory activities. Results showed that certain derivatives significantly reduced inflammation markers in vitro and in vivo models .
Study 2: Anticancer Activity
Research published in Cancer Research highlighted the anticancer properties of similar compounds with indene structures. These compounds were shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines .
Study 3: Neuroprotection
A study in Neuroscience Letters reported that compounds with similar thiophene-indene structures exhibited neuroprotective effects against oxidative stress-induced neuronal damage .
Q & A
Q. Critical conditions :
- Solvent choice (DMF or DMSO enhances solubility of polar intermediates) .
- Temperature control (e.g., 0–5°C for acylation to prevent side reactions).
- Catalysts (e.g., Pd/C for hydrogenation steps).
Validation : Monitor reactions via TLC and confirm purity (>95%) by HPLC .
Basic: How is the molecular structure validated, and what analytical techniques are prioritized?
Answer:
Key techniques include:
- NMR spectroscopy :
- H/C NMR to confirm substituent connectivity (e.g., thiophene protons at δ 6.8–7.5 ppm, indenol hydroxyl at δ 2.1–2.3 ppm) .
- Mass spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for CHNOS: 364.14) .
- X-ray crystallography (if crystalline): Resolves stereochemistry of the indenol and cyclopentane groups .
Advanced: How can contradictions in reported bioactivity data (e.g., antimicrobial vs. anticancer) be resolved?
Answer:
Contradictions may arise from:
- Assay variability : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing vs. NCI-60 panel for anticancer screening) .
- Structural analogs : Compare activity of derivatives (e.g., replacing thiophene with furan alters target selectivity) .
- Mechanistic studies :
Example : A 2023 study resolved conflicting cytotoxicity data by correlating lipophilicity (logP) with membrane permeability .
Advanced: What computational strategies predict binding modes and target interactions?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., COX-2 or EGFR). Focus on:
- MD simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (AMBER or GROMACS) .
- QSAR models : Train on bioactivity data to optimize substituents (e.g., electron-withdrawing groups enhance kinase inhibition) .
Advanced: How do solvent polarity and pH affect stability during formulation?
Answer:
- Degradation pathways :
- Hydrolysis of the carboxamide in acidic/basic conditions.
- Oxidation of the thiophene ring under light.
- Stabilization strategies :
- Use lyophilized forms for long-term storage.
- Buffered solutions (pH 6–7) minimize hydrolysis .
- Analytical monitoring :
Advanced: What strategies address low solubility in aqueous media for in vivo studies?
Answer:
- Prodrug design : Introduce phosphate esters at the indenol hydroxyl group for enhanced solubility .
- Nanocarriers : Encapsulate in PEGylated liposomes (size <200 nm, PDI <0.2) .
- Co-solvents : Use Cremophor EL or cyclodextrins for preclinical formulations .
Validation : Measure solubility via shake-flask method and confirm bioavailability via LC-MS/MS pharmacokinetic profiling .
Advanced: How can synthetic by-products be minimized during large-scale production?
Answer:
- Process optimization :
- Switch from batch to flow chemistry for precise temperature/residence time control .
- Use scavenger resins (e.g., QuadraPure™) to remove unreacted intermediates.
- Quality by Design (QbD) :
- Define critical process parameters (CPPs) via DoE (e.g., reaction time, catalyst loading).
- Monitor purity with in-line PAT tools (e.g., FTIR or Raman spectroscopy) .
Advanced: What in vitro/in vivo models best evaluate neuroprotective or anti-inflammatory potential?
Answer:
- In vitro :
- In vivo :
Biomarkers : Quantify GFAP (neuroinflammation) and BDNF (neuroprotection) via ELISA .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
